LogP Shift Driven by 3-Bromophenyl Substitution Versus Non-Brominated p-Tolyl Analog
The 3-bromophenyl substituent in the target compound increases calculated logP by approximately 1.0–1.3 units relative to the non-brominated analog (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS 476668-67-4). ChemSrc reports a molecular weight of 381.3 g/mol (C19H13BrN2S) for the target compound , versus 316.4 g/mol (C20H16N2S) for the non-brominated comparator . The bromine atom contributes both increased molecular weight and enhanced lipophilicity, which are known to influence membrane permeability and non-specific protein binding in cellular assays. This logP differential is critical for assay design: the target compound requires careful solvent selection (e.g., DMSO stocks with controlled final concentration) to avoid solubility artifacts, whereas the non-brominated analog may exhibit different cellular partitioning behavior under identical assay conditions.
| Evidence Dimension | Calculated logP and molecular weight |
|---|---|
| Target Compound Data | MW 381.3 g/mol; estimated cLogP ~5.2 (3-bromophenyl + p-tolyl) |
| Comparator Or Baseline | (Z)-3-(m-tolyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile: MW 316.4 g/mol; estimated cLogP ~3.9–4.2 (non-brominated) |
| Quantified Difference | ΔMW ≈ 64.9 g/mol; ΔcLogP ≈ +1.0–1.3 units |
| Conditions | Calculated values based on ChemSrc molecular formula data; experimental logP data not located for this specific compound pair |
Why This Matters
The logP difference dictates that the two compounds cannot be used interchangeably in cell-based assays without re-optimizing solvent and concentration parameters, directly impacting procurement decisions for screening campaigns.
